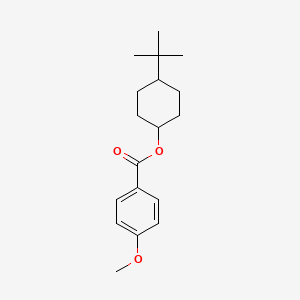

4-tert-Butylcyclohexyl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

51134-81-7 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(4-tert-butylcyclohexyl) 4-methoxybenzoate |

InChI |

InChI=1S/C18H26O3/c1-18(2,3)14-7-11-16(12-8-14)21-17(19)13-5-9-15(20-4)10-6-13/h5-6,9-10,14,16H,7-8,11-12H2,1-4H3 |

InChI Key |

LAKGJPQKGCXGMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Esterification Protocols for 4-tert-Butylcyclohexyl 4-methoxybenzoate (B1229959) Formation

The formation of the ester bond between 4-tert-butylcyclohexanol (B146172) and 4-methoxybenzoic acid is typically accomplished through direct esterification methods that activate the carboxylic acid component.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, famously known as the Fischer-Speier or Fischer esterification, represents the most classical approach for synthesizing esters. athabascau.ca This equilibrium-controlled process involves the reaction of a carboxylic acid (4-methoxybenzoic acid) with an alcohol (4-tert-butylcyclohexanol) in the presence of a strong acid catalyst. masterorganicchemistry.comtaylorandfrancis.com

Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically conducted under reflux conditions. To drive the equilibrium towards the formation of the ester, strategies such as using a large excess of one reactant (usually the alcohol) or removing water as it is formed are employed. athabascau.camasterorganicchemistry.com The latter is often achieved using a Dean-Stark apparatus, where an azeotrope of water and a nonpolar solvent (e.g., toluene) is distilled off. operachem.com

While direct literature on the Fischer esterification for this exact compound is sparse, data from analogous reactions, such as the esterification of p-tert-butylcyclohexanol (PTBCH) with various carboxylic acids using a solid acid catalyst, provide relevant insights. researchgate.net

| Carboxylic Acid | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Key Findings |

|---|---|---|---|---|

| Acetic Acid | Amberlyst-15 | 80 | 1:2 | Reaction kinetics demonstrated to be intrinsically controlled, free from mass transfer limitations. Catalyst is reusable. |

| Propionic Acid | Amberlyst-15 | 80 | 1:2 | Studied to understand the effect of carboxylic acid chain length on reaction rate. |

| Benzoic Acid | Sulfuric Acid | ~65 (Reflux) | N/A (Alcohol as solvent) | General method involves dissolving the acid in excess alcohol with a catalytic amount of H₂SO₄ and heating. operachem.com |

Carbodiimide-Mediated Esterification (e.g., Steglich Esterification)

For substrates that may be sensitive to the harsh conditions of strong acid and high temperatures, carbodiimide-mediated coupling reactions offer a milder alternative. The Steglich esterification is a prominent example, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org

This method is particularly well-suited for the esterification of sterically hindered secondary alcohols like 4-tert-butylcyclohexanol. organic-chemistry.org The reaction proceeds at room temperature and under neutral conditions, effectively converting the carboxylic acid into a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then attacked by the alcohol to form the ester. The role of DMAP is crucial; it acts as an acyl transfer agent, forming a reactive acylpyridinium species that is more readily attacked by the alcohol and suppresses side reactions. organic-chemistry.org The water generated during the reaction is consumed by DCC, which converts to the insoluble N,N'-dicyclohexylurea (DCU), simplifying product purification. wikipedia.org

| Reagent/Component | Typical Role & Conditions |

|---|---|

| Carboxylic Acid | 1 equivalent |

| Alcohol | 1-1.5 equivalents |

| DCC or DIC | 1.1 equivalents |

| DMAP | 0.1-0.2 equivalents (catalytic) |

| Solvent | Anhydrous Dichloromethane (B109758) (DCM) or other aprotic solvents |

| Temperature | 0 °C to Room Temperature |

Alternative Catalytic Systems and Reaction Conditions

Beyond traditional liquid acids, heterogeneous solid acid catalysts have gained prominence due to their environmental benefits, including ease of separation and reusability. Ion-exchange resins, such as Amberlyst-15, have proven effective for the esterification of 4-tert-butylcyclohexanol. researchgate.net These catalysts provide acidic sites for the reaction to occur without the need for corrosive mineral acids and complex workup procedures. The kinetic study of the esterification of p-tert-butylcyclohexanol with acetic acid using Amberlyst-15 found the reaction to be efficient and the catalyst to be stable and reusable. researchgate.net

Other solid acid catalysts reported for various esterification reactions include:

Zeolites: Microporous aluminosilicates with well-defined acidic sites.

Sulfated Zirconia: A superacidic catalyst capable of promoting esterification under mild conditions.

Modified Clays: Acid-activated montmorillonite (B579905) clays.

These alternative systems offer greener and often more efficient pathways for ester synthesis, minimizing waste and simplifying industrial processes.

Detailed Reaction Mechanisms of Ester Formation

The formation of an ester from a carboxylic acid and an alcohol can proceed through different mechanistic pathways, primarily distinguished by which carbon-oxygen bond is broken during the reaction: the acyl-oxygen bond of the carboxylic acid or the alkyl-oxygen bond of the alcohol.

Acyl-Oxygen Cleavage Mechanisms (e.g., A_AC_2)

The most common mechanism for acid-catalyzed esterification of primary and secondary alcohols is the bimolecular acyl-oxygen cleavage mechanism, designated as A_AC_2. masterorganicchemistry.com This pathway involves the following key steps, as illustrated for the Fischer esterification: masterorganicchemistry.com

Protonation: The carbonyl oxygen of 4-methoxybenzoic acid is protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of 4-tert-butylcyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product, 4-tert-butylcyclohexyl 4-methoxybenzoate, and regenerate the acid catalyst.

Evidence for this mechanism comes from isotopic labeling studies, which show that the oxygen atom from the alcohol becomes the ester's alkoxy oxygen, confirming that the C-O bond of the alcohol remains intact.

Alkyl-Oxygen Cleavage Mechanisms

A less common pathway involves the cleavage of the alkyl-oxygen bond of the alcohol (the C-O bond of 4-tert-butylcyclohexanol). This mechanism, designated A_AL_1, is analogous to an S_N_1 reaction and occurs primarily with alcohols that can form stable carbocations. masterorganicchemistry.com

For 4-tert-butylcyclohexanol, which is a secondary alcohol, this pathway is a possibility, though generally less favored than the A_AC_2 mechanism. The steps would be:

Protonation: The hydroxyl group of 4-tert-butylcyclohexanol is protonated by the acid catalyst, forming a good leaving group (water).

Carbocation Formation: The protonated alcohol loses a water molecule to form a secondary carbocation (the 4-tert-butylcyclohexyl cation).

Nucleophilic Attack: The carbocation is attacked by the carbonyl oxygen of 4-methoxybenzoic acid.

Deprotonation: A final deprotonation step yields the ester product.

This A_AL_1 mechanism becomes competitive only when the alcohol substrate is tertiary or can otherwise form a highly stabilized carbocation (e.g., benzylic). For a secondary alcohol like 4-tert-butylcyclohexanol, the A_AC_2 pathway is generally considered the dominant route under typical Fischer esterification conditions.

Influence of Steric Hindrance and Electronic Effects on Reaction Pathways

The bulky tert-butyl group on the cyclohexane (B81311) ring effectively "locks" the conformation, leading to distinct and non-interconverting cis and trans isomers of 4-tert-butylcyclohexanol. In the trans isomer, both the tert-butyl group and the hydroxyl group occupy equatorial positions, resulting in a more stable, lower-energy conformation. Conversely, in the cis isomer, the hydroxyl group is forced into an axial position to accommodate the equatorial tert-butyl group. This axial orientation leads to significant 1,3-diaxial interactions, creating steric hindrance around the hydroxyl group.

This steric congestion directly impacts the accessibility of the hydroxyl group to the electrophilic carbonyl carbon of the 4-methoxybenzoyl reagent. Consequently, the esterification of the cis-isomer is expected to proceed at a slower rate compared to the trans-isomer, where the equatorial hydroxyl group is more accessible.

On the other hand, the electronic effects are primarily dictated by the 4-methoxybenzoyl moiety. The methoxy (B1213986) group (-OCH3) at the para position of the benzene (B151609) ring is an electron-donating group due to resonance. This effect increases the electron density on the carbonyl oxygen, but more importantly, it can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl group. However, in a typical acid-catalyzed or base-mediated esterification, the reactivity of the acylating agent is generally high. For instance, when using 4-methoxybenzoyl chloride, the highly reactive acyl chloride functional group is the dominant factor driving the reaction.

The interplay of these effects is critical. While the electronic nature of the 4-methoxybenzoyl group is a factor, the steric hindrance presented by the cis and trans isomers of 4-tert-butylcyclohexanol is the more dominant influence on the reaction pathway and rate.

Table 1: Postulated Relative Reaction Rates for the Esterification of 4-tert-Butylcyclohexanol Isomers

| Isomer of 4-tert-Butylcyclohexanol | Hydroxyl Group Orientation | Steric Hindrance | Postulated Relative Reaction Rate |

| trans | Equatorial | Low | Faster |

| cis | Axial | High | Slower |

Green Chemistry Principles Applied to the Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves assessing the atom economy, utilizing sustainable solvents, and employing environmentally benign catalysts.

Atom Economy and Synthetic Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. For the synthesis of this compound, the atom economy can be calculated for different synthetic routes.

A common laboratory synthesis might involve the reaction of 4-tert-butylcyclohexanol with 4-methoxybenzoyl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Reaction: C10H20O + C8H7O2Cl + C5H5N → C18H26O3 + C5H5N·HCl

Atom Economy Calculation:

Molecular Weight of this compound (C18H26O3): 290.4 g/mol

Molecular Weight of 4-tert-butylcyclohexanol (C10H20O): 156.27 g/mol

Molecular Weight of 4-methoxybenzoyl chloride (C8H7O2Cl): 170.59 g/mol

Molecular Weight of Pyridine (C5H5N): 79.1 g/mol

Total Mass of Reactants = 156.27 + 170.59 + 79.1 = 405.96 g/mol

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy = (290.4 / 405.96) x 100 ≈ 71.5%

This calculation demonstrates that a significant portion of the reactant atoms end up in the byproduct, pyridinium (B92312) hydrochloride. A greener alternative would be a direct esterification between 4-tert-butylcyclohexanol and 4-methoxybenzoic acid, where the only byproduct is water.

Greener Reaction: C10H20O + C8H8O3 → C18H26O3 + H2O

Atom Economy Calculation for Greener Reaction:

Molecular Weight of 4-methoxybenzoic acid (C8H8O3): 152.15 g/mol

Total Mass of Reactants = 156.27 + 152.15 = 308.42 g/mol

Atom Economy = (290.4 / 308.42) x 100 ≈ 94.2%

This demonstrates a significant improvement in atom economy.

Exploration of Sustainable Solvents and Solvent-Free Methodologies

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into greener alternatives for esterification reactions includes the use of ionic liquids, supercritical fluids, and bio-based solvents. For the synthesis of this compound, replacing conventional solvents like dichloromethane or toluene (B28343) with more sustainable options can significantly reduce the environmental footprint.

Solvent-free methodologies represent an even greener approach. Mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate reactions, has emerged as a powerful technique for solvent-free synthesis. This method can lead to higher yields, shorter reaction times, and eliminates the need for solvents entirely.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Solvent | Environmental Impact | Potential Advantages |

| Conventional Synthesis | Dichloromethane, Toluene | High (volatile, toxic) | Well-established procedures |

| Sustainable Solvents | Ionic Liquids, Bio-solvents | Lower | Reduced toxicity, potential for recycling |

| Solvent-Free | None (Mechanochemistry) | Minimal | No solvent waste, high efficiency |

Catalysis in Environmentally Benign Synthesis (e.g., Biocatalysis, Homogeneous/Heterogeneous Catalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions (temperature and pH). Lipases are particularly well-suited for esterification reactions. The enzymatic synthesis of 4-tert-butylcyclohexyl acetate (B1210297), a structurally similar compound, has been demonstrated using lipases. This suggests that a lipase-catalyzed approach for the synthesis of this compound from 4-tert-butylcyclohexanol and 4-methoxybenzoic acid (or a simple ester thereof via transesterification) is a highly viable green alternative.

Homogeneous Catalysis: While traditional acid catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. Modern homogeneous catalysts, such as organocatalysts, can offer milder reaction conditions and are often metal-free.

Heterogeneous Catalysis: Solid acid catalysts, such as zeolites and ion-exchange resins, offer significant advantages in terms of separation and reusability. These catalysts can be easily filtered from the reaction mixture, simplifying purification and reducing waste. A fixed-bed reactor with a solid acid catalyst could be employed for a continuous and efficient synthesis of this compound.

Table 3: Overview of Catalytic Approaches

| Catalyst Type | Example | Advantages | Disadvantages |

| Biocatalysis | Lipase | High selectivity, mild conditions, biodegradable | May have lower reaction rates, enzyme stability can be an issue |

| Homogeneous Catalysis | Organocatalysts | Mild conditions, metal-free | Catalyst separation can be challenging |

| Heterogeneous Catalysis | Zeolites, Ion-exchange resins | Easy separation, reusable, suitable for continuous processes | May require higher temperatures, potential for catalyst deactivation |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-tert-butylcyclohexyl 4-methoxybenzoate (B1229959), which exists as cis and trans diastereomers, NMR provides critical insights into the stereochemistry and conformational preferences of the substituted cyclohexane (B81311) ring. The large tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation, significantly influencing the chemical environment of the neighboring protons and carbons.

High-Resolution ¹H NMR and ¹³C NMR Spectral Assignment

The ¹H and ¹³C NMR spectra of 4-tert-butylcyclohexyl 4-methoxybenzoate are distinct for the cis and trans isomers due to the different spatial arrangement of the ester group relative to the tert-butyl group. In the more stable trans isomer, both the tert-butyl group and the 4-methoxybenzoate group occupy equatorial positions on the cyclohexane chair. In the cis isomer, one group is axial while the other is equatorial. This stereochemical difference leads to notable variations in chemical shifts, particularly for the proton at the C1 position (the CH-O group) of the cyclohexane ring.

¹H NMR: The aromatic protons of the 4-methoxybenzoate moiety typically appear as two distinct doublets in the downfield region (around 6.9 and 8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet around 3.8 ppm. The protons of the tert-butyl group give rise to a singlet at approximately 0.8-0.9 ppm. The cyclohexane ring protons appear as a series of complex multiplets in the 1.0-2.5 ppm range. The most diagnostic signal is that of the C1 proton (H-1). In the trans isomer (equatorial ester), this proton is in an axial position and typically appears as a broad multiplet or a triplet of triplets at a lower chemical shift (around 4.7 ppm) due to axial-axial and axial-equatorial couplings. In the cis isomer (axial ester), the H-1 proton is in an equatorial position, resulting in a narrower multiplet at a higher chemical shift (around 5.1 ppm) due to smaller equatorial-axial and equatorial-equatorial couplings. youtube.com

¹³C NMR: The carbonyl carbon of the ester is observed downfield, typically around 166 ppm. The aromatic carbons show signals between 113 and 164 ppm, with the methoxy-bearing carbon being the most deshielded. The methoxy carbon itself appears around 55 ppm. For the cyclohexyl moiety, the carbon attached to the ester oxygen (C1) is found around 70-75 ppm. The carbons of the tert-butyl group, including the quaternary carbon and the three methyl carbons, are observed in the upfield region (27-32 ppm). spectrabase.comacadiau.ca

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers This is an interactive data table. Users can sort and filter the data as needed.

| Assignment | Predicted Chemical Shift (δ ppm) - trans Isomer | Predicted Chemical Shift (δ ppm) - cis Isomer | Multiplicity |

|---|---|---|---|

| Aromatic H (ortho to C=O) | ~8.00 | ~8.00 | Doublet (d) |

| Aromatic H (ortho to OMe) | ~6.92 | ~6.92 | Doublet (d) |

| Cyclohexyl H-1 (CH-O) | ~4.7 | ~5.1 | Multiplet (m) |

| Methoxy H (-OCH₃) | ~3.86 | ~3.86 | Singlet (s) |

| Cyclohexyl H (ring) | 1.0 - 2.5 | 1.0 - 2.5 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This is an interactive data table. Users can sort and filter the data as needed.

| Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Carbonyl C (C=O) | ~166.0 |

| Aromatic C (C-OMe) | ~163.5 |

| Aromatic C (CH, ortho to C=O) | ~131.6 |

| Aromatic C (quaternary, C-C=O) | ~122.5 |

| Aromatic C (CH, ortho to OMe) | ~113.7 |

| Cyclohexyl C-1 (CH-O) | ~75 (trans), ~70 (cis) |

| Methoxy C (-OCH₃) | ~55.4 |

| Cyclohexyl C-4 (C-tBu) | ~47.0 |

| tert-Butyl C (quaternary) | ~32.2 |

| Cyclohexyl C (ring CH₂) | 25 - 42 |

Advanced Multi-Nuclear NMR Techniques for Comprehensive Structural Analysis

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. columbia.edu

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning the signals of the cyclohexane ring, confirming which protons are attached to which carbons. For example, it would show a clear correlation between the signal at ~4.7 ppm (in the trans isomer) and the carbon signal at ~75 ppm, confirming their assignment to the H-1/C-1 pair of the cyclohexyl moiety. columbia.edu

A correlation from the methoxy protons (~3.86 ppm) to the aromatic carbon C4 (~163.5 ppm).

Correlations from the aromatic protons (~8.00 ppm) to the ester carbonyl carbon (~166.0 ppm).

A crucial correlation from the cyclohexyl H-1 proton (~4.7 ppm) to the ester carbonyl carbon (~166.0 ppm), which confirms the ester linkage between the cyclohexyl ring and the benzoate (B1203000) group. columbia.edu

Dynamic NMR Studies for Conformational Exchange Processes

In substituted cyclohexanes, the chair-to-chair ring inversion is a fundamental dynamic process. However, the presence of a bulky tert-butyl group effectively prevents this inversion due to the high energetic penalty of placing this group in an axial position. sikhcom.net This phenomenon, known as conformational locking, means that at room temperature, this compound exists predominantly in a single chair conformation. researchgate.netnih.gov

For the trans isomer, this locked conformation has both the tert-butyl and the ester groups in equatorial positions. For the cis isomer, the ester group is forced into a less stable axial position while the tert-butyl group remains equatorial. Because there is no rapid conformational exchange, the NMR spectra are well-resolved at room temperature, and distinct signals are observed for axial and equatorial protons on the cyclohexane ring without the need for low-temperature experiments to slow the exchange rate. sikhcom.netnih.gov Therefore, dynamic NMR studies for this specific molecule primarily serve to confirm the conformational rigidity rather than to measure the kinetics of a fast exchange process.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: Fragmentation Pathways and Molecular Ion Characterization

Under Electron Ionization (EI) conditions, organic molecules are bombarded with high-energy electrons, typically leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The molecular ion peak for esters can sometimes be weak or absent. whitman.educhemistrynotmystery.com The fragmentation of this compound is expected to be directed by the ester functional group and the stable structural motifs.

Key predicted fragmentation pathways include:

Formation of the Acylium Ion: A primary fragmentation pathway for esters is cleavage of the C-O bond between the carbonyl group and the cyclohexyl oxygen, leading to the formation of a highly stable, resonance-stabilized 4-methoxybenzoyl cation. This would produce a prominent peak at m/z 135 . rsc.org

Loss of the Benzoate Group: Cleavage can also result in the charge being retained by the alkyl portion, forming a 4-tert-butylcyclohexyl cation at m/z 139 .

Formation of the tert-Butyl Cation: A very common fragmentation for molecules containing a tert-butyl group is the loss of the rest of the molecule to form the highly stable tert-butyl carbocation, resulting in a strong peak at m/z 57 . libretexts.org

Elimination of 4-Methoxybenzoic Acid: A rearrangement process can lead to the elimination of a neutral molecule of 4-methoxybenzoic acid (mass 152) from the molecular ion, producing a fragment ion corresponding to tert-butylcyclohexene at m/z 138 . whitman.edu

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound This is an interactive data table. Users can sort and filter the data as needed.

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 290 | [C₁₈H₂₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₁₀H₁₉]⁺ | 4-tert-butylcyclohexyl cation |

| 138 | [C₁₀H₁₈]⁺˙ | 4-tert-butylcyclohexene radical cation |

| 135 | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation (acylium ion) |

Low-Energy Ionization Techniques for Enhanced Molecular Ion Observation

Due to the often-weak molecular ion peak in EI-MS, low-energy ("soft") ionization techniques are essential for confirming the molecular weight of the compound. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are designed to produce ions with minimal fragmentation. researchgate.netnih.gov

Electrospray Ionization (ESI): While typically used for polar molecules, ESI can be adapted for nonpolar compounds by promoting the formation of adduct ions. nih.gov When analyzed by ESI-MS, this compound would be expected to show prominent peaks corresponding to adducts with protons [M+H]⁺ (m/z 291), sodium ions [M+Na]⁺ (m/z 313), or potassium ions [M+K]⁺ (m/z 329), depending on the solvents and additives used. These adducts are much more stable than the radical cation formed in EI and provide a clear indication of the molecular weight. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique well-suited for the analysis of small organic molecules. rsc.orgnews-medical.net The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization process. Similar to ESI, MALDI would produce adduct ions, such as [M+H]⁺ or [M+Na]⁺, allowing for straightforward determination of the molecular mass with little to no fragmentation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For an ester like this compound, the IR spectrum is dominated by a few characteristic, intense absorptions.

The structure of this compound contains several key functional groups: an aromatic ester, an ether (methoxy group), a substituted benzene ring, and a substituted cyclohexane ring. Each of these contributes distinct signals to the IR spectrum. The most prominent peaks are associated with the ester group, which typically displays three strong bands. spectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester is expected in the range of 1725-1705 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations. spectroscopyonline.com The first, an asymmetric C-O stretch (O=C-O), is found in the 1300-1250 cm⁻¹ region and is typically very intense. The second, a symmetric C-O stretch (O-C-C) from the cyclohexyl portion, appears in the 1150-1000 cm⁻¹ range.

Aromatic C-O Stretch: The stretching vibration of the aryl ether (Ar-O-CH₃) bond is expected to produce a strong band around 1250 cm⁻¹. This may overlap with the asymmetric ester C-O stretch.

C-H Stretches: Aliphatic C-H stretching from the tert-butyl and cyclohexyl groups will appear as strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). Aromatic C-H stretches from the benzoate ring are expected as weaker bands just above 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations typically give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Cyclohexyl & tert-Butyl | 2960-2850 | Strong |

| C=O Stretch | Ester | 1725-1705 | Very Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

| C-O Stretch (Asymmetric) | Ester & Aryl Ether | 1300-1250 | Strong |

| C-O Stretch (Symmetric) | Ester | 1150-1000 | Strong |

The physical state of the sample significantly influences the appearance of an IR spectrum. A gas-phase spectrum is recorded on molecules that are isolated and free-rotating, whereas a condensed-phase (liquid, solid, or solution) spectrum reflects molecules that are in close contact and subject to intermolecular forces. youtube.comquora.com

In the gas phase , vibrational absorption bands often show fine structure corresponding to rotational energy level transitions. This results in sharp, well-resolved lines. For a molecule as large as this compound, these individual lines would likely coalesce into a distinct rotational contour for each vibrational mode. The gas-phase IR spectrum for the analogue 4-tert-butylcyclohexyl acetate (B1210297), for example, shows well-defined, sharp absorption bands. nist.gov

In the condensed phase (e.g., a KBr pellet or a thin film), intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, cause a phenomenon known as line broadening. youtube.com Each molecule exists in a slightly different microenvironment, leading to a distribution of vibrational frequencies for any given mode. This results in the observation of broad, smooth absorption bands rather than sharp lines. youtube.comquora.com Furthermore, these intermolecular forces can cause shifts in peak positions, often to lower wavenumbers (a red shift), particularly for polar groups like the carbonyl C=O bond which can participate in dipole-dipole interactions. youtube.com

For this compound, one would predict a condensed-phase spectrum with significantly broader bands compared to a gas-phase spectrum. The strong C=O stretching frequency, in particular, might be observed at a slightly lower wavenumber in the solid or liquid state due to intermolecular dipole-dipole stacking interactions.

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure has been published for this compound itself, analysis of closely related analogues provides significant insight into its likely solid-state conformation and packing. X-ray crystallography of single crystals provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's three-dimensional structure.

Key structural insights can be drawn from the crystallographic data of trans- and cis-4-tert-butylcyclohexyl methanesulfonate. iucr.orgresearchgate.net These structures confirm that the 4-tert-butylcyclohexyl moiety adopts a stable chair conformation. To minimize steric strain, the bulky tert-butyl group strongly prefers an equatorial position, which anchors the conformation of the ring. Consequently, the ester group at the 1-position will be either equatorial (in the trans isomer) or axial (in the cis isomer).

Further analogues, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate and methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, reveal that the 4-methoxybenzoate group is generally planar. iucr.orgresearchgate.net In the solid state, these planar aromatic groups often pack in arrangements stabilized by weak C-H···π interactions. iucr.org

Table 3: Crystallographic Data for Close Analogues of this compound

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| trans-4-tert-Butylcyclohexyl methanesulfonate | C₁₁H₂₂O₃S | Orthorhombic | Pca2₁ | iucr.orgresearchgate.net |

| cis-4-tert-Butylcyclohexyl methanesulfonate | C₁₁H₂₂O₃S | Monoclinic | P2₁/c | iucr.orgresearchgate.net |

| ethyl 4-[(4-methylbenzyl)oxy]benzoate | C₁₇H₁₈O₃ | Monoclinic | P2₁/c | iucr.org |

| methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate | C₁₃H₁₆O₆ | Monoclinic | P2₁/c | researchgate.net |

Compound Index

Stereochemistry and Conformational Analysis

Stereoisomerism of the Cyclohexyl Moiety

The presence of two substituents on the cyclohexane (B81311) ring, the tert-butyl group at position 4 and the 4-methoxybenzoate (B1229959) group at position 1, leads to the existence of stereoisomers.

4-tert-Butylcyclohexyl 4-methoxybenzoate exists as two configurational isomers: cis and trans. In the cis isomer, both the tert-butyl group and the 4-methoxybenzoate group are on the same side of the cyclohexane ring plane. Conversely, in the trans isomer, these two groups are on opposite sides of the ring plane.

The chemical significance of this cis/trans isomerism is profound, particularly in the field of materials science. For instance, in the context of liquid crystals, the shape of the molecule is a critical determinant of its ability to form mesophases. The linear, more elongated shape of the trans isomer is generally more conducive to the formation of nematic and smectic liquid crystal phases. This is because the rod-like geometry of the trans isomer allows for more efficient packing and stronger anisotropic intermolecular interactions, which are prerequisites for liquid crystalline behavior. The bent shape of the cis isomer, on the other hand, disrupts this ordered packing and is less likely to exhibit such properties.

Furthermore, in other applications such as fragrances, the different shapes of the cis and trans isomers can lead to distinct interactions with olfactory receptors, resulting in different scent profiles. The specific geometry of each isomer dictates how it fits into the binding sites of these biological receptors.

The synthesis of this compound typically proceeds via the esterification of 4-tert-butylcyclohexanol (B146172) with 4-methoxybenzoyl chloride. The stereochemistry of the resulting ester is dependent on the stereochemistry of the starting alcohol. The precursor, 4-tert-butylcyclohexanol, is often synthesized by the reduction of 4-tert-butylcyclohexanone (B146137). The choice of reducing agent and reaction conditions can influence the ratio of cis to trans alcohol produced. For example, catalytic hydrogenation of 4-tert-butylcyclohexanone can be controlled to selectively produce a higher yield of either the cis or trans alcohol.

Once a mixture of cis and trans this compound is synthesized, the separation of these stereoisomers is crucial for studying their individual properties. Chromatographic techniques are the most common and effective methods for this purpose.

Gas Chromatography (GC): Given the volatility of the compound, capillary gas chromatography is a powerful tool for separating the cis and trans isomers. The different boiling points and polarities of the two isomers lead to different retention times on the chromatographic column, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly on normal-phase or reverse-phase columns, can also be employed to separate the isomers. The choice of the stationary and mobile phases is critical to achieving optimal resolution between the cis and trans peaks.

The characterization of the isolated isomers relies heavily on spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectra of the cis and trans isomers are expected to show distinct differences, particularly for the proton at the C1 position (the carbon attached to the oxygen of the ester group). The coupling constants (J-values) of this proton with the adjacent protons on the cyclohexane ring are highly dependent on the dihedral angles, which differ significantly between the cis and trans isomers in their preferred conformations. In the more stable chair conformation of the trans isomer, the C1-proton is axial, leading to large axial-axial couplings with the neighboring axial protons. In contrast, for the cis isomer, this proton is equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings.

¹³C NMR Spectroscopy: The carbon NMR spectra will also exhibit differences in the chemical shifts of the cyclohexane ring carbons due to the different steric environments in the cis and trans isomers.

Conformational Preferences of the Cyclohexane Ring

The cyclohexane ring is not planar and adopts a number of non-planar conformations to relieve ring strain. The chair conformation is the most stable of these.

The lowest energy conformation for a cyclohexane ring is the chair conformation. In this conformation, the substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process called ring flipping or chair interconversion, a chair conformation can convert into another chair conformation, during which all axial substituents become equatorial and all equatorial substituents become axial.

The tert-butyl group is exceptionally bulky. When a tert-butyl group is in an axial position on a cyclohexane ring, it experiences significant steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions). This steric strain is energetically highly unfavorable. The energy cost of placing a tert-butyl group in an axial position is approximately 5.0-5.5 kcal/mol (around 21-23 kJ/mol).

Due to this large energy penalty, the tert-butyl group has a very strong preference for the equatorial position. This preference is so pronounced that it effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. This phenomenon is known as conformational anchoring. As a result, the ring flipping to a conformation where the tert-butyl group would be axial is severely restricted.

For both cis and trans-4-tert-Butylcyclohexyl 4-methoxybenzoate, the cyclohexane ring will overwhelmingly adopt a chair conformation where the tert-butyl group occupies an equatorial position. This, in turn, dictates the orientation of the 4-methoxybenzoate group. In the trans isomer, with the tert-butyl group equatorial, the 4-methoxybenzoate group must also be equatorial. In the cis isomer, if the tert-butyl group is equatorial, the 4-methoxybenzoate group is forced into an axial position.

The process of cyclohexane ring inversion from one chair conformation to another involves passing through several higher-energy transition states and intermediates, including the half-chair and twist-boat conformations. The energy barrier for ring inversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol (42-46 kJ/mol).

In this compound, the presence of the conformationally anchoring tert-butyl group significantly alters the energy profile of ring inversion. The chair conformation with the equatorial tert-butyl group is so much more stable than the chair conformation with the axial tert-butyl group that the equilibrium lies almost entirely on the side of the former.

The energy difference between the two chair conformations for a monosubstituted cyclohexane is given by its A-value. The A-value for a tert-butyl group is approximately 5.0 kcal/mol. This means that the conformation with an axial tert-butyl group is about 5.0 kcal/mol higher in energy than the equatorial conformation. Consequently, the population of the axial conformer at room temperature is negligible.

The barrier to ring inversion for the favored conformer (with the equatorial tert-butyl group) to flip to the highly disfavored conformer (with the axial tert-butyl group) would be significantly higher than that of unsubstituted cyclohexane, as it must overcome the substantial steric strain of the axial tert-butyl group in the transition state. Conversely, the barrier for the reverse process would be much lower.

Below is a table summarizing the estimated conformational energies.

| Conformer | Tert-Butyl Position | 4-Methoxybenzoate Position | Relative Energy (kcal/mol) |

| trans | Equatorial | Equatorial | 0 (most stable) |

| trans | Axial | Axial | > 5.0 |

| cis | Equatorial | Axial | ~ A-value of O-CO-Ar |

| cis | Axial | Equatorial | > 5.0 |

Dynamic Stereochemistry and Conformational Interconversion

The conformational landscape of this compound is primarily defined by the chair conformations of the cyclohexyl ring and the rotational dynamics around the ester linkage. The bulky tert-butyl group effectively locks the cyclohexane ring into a preferred chair conformation, where it occupies an equatorial position to minimize steric strain. This leaves the 4-methoxybenzoate group in either an axial or equatorial orientation in the cis and trans isomers, respectively. The interconversion between these states is a key aspect of its dynamic stereochemistry.

Spectroscopic Probes for Investigating Conformational Dynamics

The study of the conformational dynamics of substituted cyclohexanes heavily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While specific studies on this compound are not extensively documented in publicly available literature, the principles of conformational analysis using NMR on similar 4-tert-butylcyclohexyl derivatives are well-established.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational exchange. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with processes like ring inversion. For instance, in related cis-1,4-disubstituted cyclohexanes, low-temperature 13C NMR has been successfully employed to observe distinct signals for the chair and twist-boat conformations, allowing for the quantification of their relative energies and the activation energy for their interconversion.

For this compound, variable temperature NMR experiments would be the primary method to probe the dynamics. At ambient temperatures, the rate of conformational exchange is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons of the cyclohexane ring. As the temperature is lowered, the rate of interconversion slows down, which can lead to the broadening and eventual splitting of these signals into distinct resonances for each conformer. This coalescence phenomenon allows for the calculation of the free energy of activation (ΔG‡) for the conformational exchange process.

Table 1: Spectroscopic Techniques for Conformational Analysis

| Spectroscopic Probe | Information Obtained |

|---|---|

| Dynamic NMR (DNMR) | Rates and activation barriers of conformational interconversion. |

| Low-Temperature 13C NMR | Observation of distinct conformers and their populations. |

Kinetic Studies of Conformational Exchange Processes

Kinetic studies of the conformational exchange in this compound would focus on quantifying the rate of chair-to-chair interconversion for the cis isomer, as the trans isomer is largely locked in a single conformation. The energy barrier for this process is influenced by the steric and electronic properties of the substituents.

The primary exchange process for the cis isomer involves the interconversion between two chair conformations, where the 4-methoxybenzoate group flips between axial and equatorial-like positions relative to a dynamically changing reference plane of the ring. The kinetics of this exchange can be determined from DNMR line-shape analysis. By fitting the experimental spectra at different temperatures to theoretical models, the rate constants for the exchange process can be extracted.

Chiral Aspects and Enantiomeric Studies

While this compound itself is not chiral in its ground state, considerations of chirality can arise in specific contexts, such as through the introduction of other substituents or through dynamic processes like atropisomerism.

Analysis of Potential Chiral Axes and Atropisomerism

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. For atropisomers to be stable and isolable, the rotational barrier must be sufficiently high. In the case of this compound, the key bond to consider for potential atropisomerism is the C-O bond of the ester linkage, connecting the cyclohexyl ring to the benzoate (B1203000) group, and the C-C bond connecting the benzoate to the carbonyl group.

However, rotation around the ester C-O and the aryl-carbonyl bonds is generally expected to have a low energy barrier. The substituents on the cyclohexane and benzoate rings are not typically bulky enough to significantly hinder this rotation to the extent required for observable atropisomerism at room temperature. Therefore, it is unlikely that stable atropisomers of this compound exist under normal conditions. The concept of atropisomerism is more commonly observed in systems with more sterically demanding groups, such as ortho-substituted biaryls.

Chiral Analysis Methods (e.g., Exciton (B1674681) Circular Dichroism)

Although this compound is achiral, chiral analysis methods become relevant when it is part of a larger chiral molecule or when studying its interactions with a chiral environment. Exciton Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of molecules containing multiple chromophores.

The principle of the exciton chirality method relies on the through-space interaction of the electric transition dipole moments of two or more chromophores. This interaction leads to a splitting of the CD signals into a characteristic couplet, the sign of which is related to the spatial arrangement of the chromophores.

The 4-methoxybenzoate group is a well-known chromophore used in ECD studies. If a second chromophore were present in a chiral relationship to the 4-methoxybenzoate group (for instance, if the cyclohexane ring were substituted to create a chiral diol, which is then derivatized), the exciton coupling between the benzoate and the other chromophore could be used to determine the absolute stereochemistry. The intense π-π* transition of the benzoate chromophore is sensitive to its environment and can couple with other chromophores, making it a useful tool for stereochemical analysis in more complex, chiral derivatives.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to predict molecular structure, stability, and spectroscopic characteristics. However, specific research applying these methods to 4-tert-Butylcyclohexyl 4-methoxybenzoate (B1229959) is not found in the surveyed scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the lowest energy conformation of a molecule. A DFT analysis of 4-tert-Butylcyclohexyl 4-methoxybenzoate would provide valuable insights into its bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure and reactivity. At present, no such studies have been published.

Hartree-Fock (HF) Methods and Basis Set Selection

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations. The selection of an appropriate basis set is a critical aspect of any HF or DFT calculation, as it dictates the accuracy of the resulting molecular orbitals. A systematic study on the effect of different basis sets on the calculated properties of this compound would be necessary for any rigorous computational investigation, but this information is not currently available.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are extremely useful for interpreting experimental spectra and can aid in the structural elucidation of molecules. A computational study predicting the ¹H and ¹³C NMR chemical shifts of this compound would be a valuable contribution to its characterization, but no such research has been reported.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations would be particularly illuminating.

Force Field Development and Validation for Related Ester Systems

The accurate simulation of molecular systems, particularly those involving liquid crystals like esters, is highly dependent on the quality of the force field used to describe the interatomic interactions. rsc.orgnih.gov The development and validation of these force fields are critical steps to ensure that simulations can reliably predict the physical properties and phase behavior of materials. rsc.orgnih.gov For complex ester systems related to this compound, which are common in liquid crystal applications, significant effort has been dedicated to creating and refining specialized force fields. rsc.orgresearchgate.net

A common strategy is to begin with a general, well-established force field and systematically optimize its parameters for the specific chemical fragments found in liquid crystal molecules. rsc.org The General AMBER Force Field (GAFF) is a popular starting point due to its broad applicability to organic molecules. rsc.orgrsc.org However, standard force fields like GAFF often fail to accurately predict sensitive properties such as the nematic-isotropic transition temperature (TNI) for liquid crystals. rsc.orgrsc.org To address this, researchers have developed specialized force fields, sometimes referred to as Liquid Crystal Force Fields (LCFF). researchgate.net

The development of an LCFF typically involves a multi-step process:

Quantum Mechanical (QM) Calculations : High-level QM calculations, such as those using density functional theory (DFT), are performed on fragment molecules that represent the core structural components of the larger liquid crystal molecules. researchgate.netaps.orgstrath.ac.uk These calculations determine key parameters like equilibrium bond lengths, angles, torsional energy profiles, and partial atomic charges. researchgate.netaps.org For ester systems, fragments like phenyl acetate (B1210297) and methyl benzoate (B1203000) are often used. researchgate.net

Parameter Optimization : The data from QM calculations are used to derive and optimize the parameters for the molecular mechanics force field. rsc.orgresearchgate.net This can involve extending existing parameter sets from force fields like AMBER or OPLS-AA to better describe the unique electronic and structural features of mesogenic molecules, including conjugated phenyl rings and ester groups. researchgate.net

Validation : The newly developed force field must be rigorously validated. This is achieved by performing molecular dynamics (MD) simulations of the fragment molecules in the bulk phase and comparing the computed physical properties against experimental data. researchgate.netaps.org Key properties for validation include density, heats of vaporization, and isothermal compressibility. researchgate.netfigshare.com Successful validation demonstrates that the force field can accurately reproduce the fundamental physical characteristics of the system, providing confidence in its application to larger, more complex liquid crystal molecules. aps.orgfigshare.com

One notable example is the development of GAFF-LCFF, an optimized version of GAFF, which showed a dramatic improvement in predicting the clearing point of a nematogen, reducing the error by 60°C compared to the standard GAFF. rsc.orgrsc.org This highlights the necessity of specific parameterization for these sensitive systems.

| Force Field | Basis/Origin | Typical Application/Optimization | Validation Method |

|---|---|---|---|

| GAFF (General AMBER Force Field) | General purpose for organic molecules | Starting point for liquid crystal parameterization | Comparison of simulated vs. experimental properties (density, thermal expansion) for molecular crystals. figshare.com |

| GAFF-LCFF | Systematic optimization of GAFF | Specifically optimized for key mesogenic fragments to improve prediction of nematic clearing points (TNI). rsc.org | Accurate prediction of TNI for nematogens like 1,3-benzenedicarboxylic acid,1,3-bis(4-butylphenyl)ester. rsc.orgrsc.org |

| LCFF (Liquid Crystal Force Field) | Extension of AMBER and OPLS-AA | Developed for calamitic mesogens containing fragments like conjugated phenyl rings, ester groups, and alkyl chains. researchgate.net | Comparison of computed densities and heats of vaporization with experimental data for fragments like phenyl acetate and methyl benzoate. researchgate.net |

Computational Predictions of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for investigating the reactivity and potential reaction pathways of ester compounds at a molecular level. researchgate.net Density Functional Theory (DFT) is a particularly prominent method used to explore the mechanisms of reactions such as hydrolysis, aminolysis, and thermal decomposition, which are relevant to the chemical stability and synthesis of esters like this compound. researchgate.netmdpi.comnih.gov

These theoretical studies can elucidate complex reaction mechanisms by identifying and characterizing the energetics of reactants, transition states, and products. researchgate.netmdpi.com For instance, in the study of ester aminolysis, computational methods have been used to compare different possible pathways, such as stepwise mechanisms involving tetrahedral intermediates versus concerted mechanisms where bond formation and cleavage occur simultaneously. researchgate.net The calculations can determine the activation energies for each pathway, revealing the most likely reaction route under specific conditions (e.g., catalyzed vs. uncatalyzed). researchgate.net

Key insights from computational studies on related ester systems include:

Mechanism Elucidation : DFT calculations on model esters have shown that aminolysis can proceed through a zwitterionic tetrahedral intermediate. The subsequent dissociation of this intermediate is often the driving force for the reaction. researchgate.net Similarly, studies on thioester hydrolysis identify a tetrahedral intermediate following the nucleophilic addition of water. mdpi.com

Catalysis Effects : Theoretical models can effectively simulate the role of catalysts. For the aminolysis of methylformate, calculations demonstrated that the presence of a second ammonia (B1221849) molecule acting as a catalyst significantly lowers the activation energy of the stepwise mechanism, making it the preferred pathway. researchgate.net

Structural Effects on Reactivity : Computational methods can predict how molecular structure influences reactivity. For example, DFT investigations of naphthyl benzoate ester derivatives have shown how the rigidity of the molecular structure, influenced by factors like fused rings, affects thermal and geometrical parameters. mdpi.comnih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is often calculated to predict the relative reactivity of different derivatives. mdpi.comresearchgate.net

Decomposition Pathways : For applications at elevated temperatures, understanding thermal decomposition is crucial. Computational studies on the pyrolysis of simple methyl esters have helped to build and refine reaction mechanisms, which are essential for modeling combustion processes. researchgate.net These studies can identify key decomposition reactions and their reaction rates.

| Reaction Type | Computational Method | Key Findings and Predictions | Relevant Systems Studied |

|---|---|---|---|

| Aminolysis | DFT (e.g., B3LYP, M06-2X), ab initio (QCISD) | Identification of stepwise vs. concerted mechanisms; characterization of tetrahedral intermediates; prediction of catalytic effects. researchgate.net | Methylformate with ammonia. researchgate.net |

| Hydrolysis | DFT | Elucidation of mechanisms for hydrolase enzymes; analysis of nucleophilic addition and intermediate formation. mdpi.comacs.org | Carboxylic esters, thioesters. mdpi.comacs.org |

| Thermal Decomposition | ab initio | Development of detailed reaction mechanisms for pyrolysis; prediction of product yields (e.g., CO₂). researchgate.net | Methyl acetate, methyl propionate, methyl butanoate. researchgate.net |

| General Reactivity | DFT (B3LYP/6–311G**) | Correlation of structural parameters (e.g., molecular rigidity) with thermal stability; prediction of reactivity via HOMO-LUMO energy gaps. mdpi.comnih.gov | Naphthyl benzoate ester derivatives. mdpi.comnih.gov |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a computational approach aimed at establishing a mathematical correlation between the structural features of molecules and their macroscopic properties. ubbcluj.roacs.org For compounds like this compound, which are used in applications sensitive to physical properties (e.g., liquid crystal displays), QSPR can be a valuable tool for predicting behavior and guiding the design of new materials. ubbcluj.roresearchgate.net

The core principle of QSPR is to calculate a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. nih.gov These descriptors are then used in statistical models, such as multiple linear regression (MLR) or partial least squares (PLS), to create an equation that predicts a specific property. orientjchem.orgresearchgate.net

Key components of QSPR studies on related systems include:

Molecular Descriptors : A diverse set of descriptors is typically calculated to build a robust model. These can be categorized as:

Topological Indices : These describe the connectivity of atoms in the molecule. ubbcluj.roresearchgate.net

Van der Waals Parameters : These relate to the molecule's volume and surface area (e.g., Van der Waals Molecular Volume, Van der Waals surface). ubbcluj.roresearchgate.net

Quantum Chemical Descriptors : Calculated using methods like ab initio theory, these include properties like HOMO and LUMO energies, molecular dipole moment, electrostatic potentials, and chemical hardness/softness. orientjchem.orgresearchgate.net

Properties Predicted : For liquid crystals, a key property of interest is the transition temperature between different phases (e.g., nematic to isotropic). ubbcluj.roresearchgate.net For other related compounds like benzoaromatic carboxylates, properties such as ionic mobility in capillary electrophoresis have been modeled. orientjchem.orgresearchgate.net

Modeling and Validation : After calculating descriptors for a set of known compounds, statistical methods are used to build the predictive model. orientjchem.org The robustness and predictive power of the resulting QSPR model are then validated, often using an external set of compounds not included in the initial model training. researchgate.net

For example, a QSPR study on benzylideneaniline (B1666777) liquid crystals attempted to correlate 34 different molecular descriptors with their transition temperatures. ubbcluj.roresearchgate.net Another study on benzoaromatic carboxylates successfully used quantum chemical descriptors to predict their electrophoretic mobility. orientjchem.orgresearchgate.net These examples show that the QSPR methodology is applicable to predicting the physicochemical properties of complex organic esters based on their molecular structure.

| Descriptor Category | Specific Examples | Information Encoded | Relevant Studies |

|---|---|---|---|

| Topological Indices | Connectivity indices, shape indices | Molecular branching and connectivity. | Liquid crystals of the benzylideneaniline class. ubbcluj.roresearchgate.net |

| Van der Waals Parameters | Molecular Volume (VW), Surface Area (Sw) | Steric properties, molecular size and shape. nih.gov | Liquid crystals of the benzylideneaniline class. ubbcluj.roresearchgate.net |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, local charges, electrostatic potential, chemical hardness (η), electrophilicity (ω) | Electronic structure, charge distribution, and reactivity. | Benzoaromatic carboxylate derivatives. orientjchem.orgresearchgate.net |

Advanced Research Applications in Materials Science and Organic Synthesis

Role in Liquid Crystalline Systems

The compound is a significant component in the formulation of liquid crystal (LC) mixtures, where its distinct structure contributes to the generation of specific mesomorphic properties. Its role is multifaceted, ranging from influencing the fundamental phase behavior to participating in the creation of complex, ordered supramolecular structures.

The ability of a molecule to exhibit liquid crystalline phases, or mesomorphism, is intrinsically linked to its molecular geometry. 4-tert-Butylcyclohexyl 4-methoxybenzoate (B1229959) exemplifies key design principles for creating mesogenic materials. The presence of a rigid core structure, comprising the cyclohexyl and benzoate (B1203000) rings, coupled with the semi-flexible tert-butyl group, provides the necessary balance of structural anisotropy and molecular interaction potential.

Key molecular features contributing to its mesomorphic potential include:

Structural Rigidity: The combination of the cyclohexane (B81311) and phenyl rings creates a rigid, elongated molecular shape, which is a fundamental prerequisite for the formation of ordered, fluid phases.

Anisotropy: The molecule possesses significant shape anisotropy, promoting the parallel alignment necessary for nematic and other liquid crystal phases.

Intermolecular Interactions: The methoxy (B1213986) and ester functional groups introduce polarity and opportunities for dipole-dipole interactions, while the hydrocarbon portions (tert-butyl and cyclohexyl groups) contribute to van der Waals forces. This balance of interactions is crucial for stabilizing the liquid crystalline state over a defined temperature range.

Research on related compounds, such as those based on 4-(trans-4-alkylcyclohexyl)phenol, has shown that systematic modification of the alkyl groups can tune the mesomorphic properties. semanticscholar.orgmdpi.com Similarly, the specific combination of the bulky tert-butyl group and the methoxy-substituted benzoate in 4-tert-Butylcyclohexyl 4-methoxybenzoate is optimized to achieve desired phase transition temperatures and stability.

In the realm of supramolecular chemistry, liquid crystals can serve as anisotropic host matrices for the alignment of guest molecules. wikipedia.org This host-guest interaction is driven by non-covalent forces and the collective ordering of the liquid crystal phase. wikipedia.orgnih.gov A liquid crystal matrix composed of or containing this compound can impose its orientational order onto dissolved guest molecules, such as dyes, chiral dopants, or other functional materials.

The efficacy of the liquid crystal as a host depends on the collective molecular organization. The ordered environment of the nematic phase, for instance, creates anisotropic cavities that can accommodate guest molecules, leading to their macroscopic alignment. This principle is fundamental to applications such as guest-host liquid crystal displays (GH-LCDs) and the development of anisotropic sensors. The specific interactions between the host (the liquid crystal) and the guest are governed by factors like size, shape, and electronic compatibility. beilstein-journals.orgthno.org

While this compound is an achiral molecule, it can be a crucial component of a nematic liquid crystal mixture that is subsequently transformed into a chiral nematic (N*) phase, also known as a cholesteric phase. This transformation is achieved by introducing a small amount of a chiral dopant into the achiral nematic host. mdpi.com The chiral guest molecules transfer their molecular chirality to the macroscopic liquid crystal phase, inducing a helical twist in the director, which is the average orientation of the long axes of the molecules. mdpi.com

The pitch of the resulting helix is inversely proportional to the concentration and the helical twisting power (HTP) of the chiral dopant. The properties of the nematic host, including its viscosity and elastic constants, which are influenced by components like this compound, are critical in determining the final properties of the induced chiral phase. Recent research has explored the induction of more complex chiral structures, such as the chiral twist-bend nematic phase (N*TB), in supramolecular liquid crystal systems formed through hydrogen bonding. researchgate.netrsc.org These systems demonstrate how achiral, bent-core molecules can form phases with nanoscale helical structures. aps.org

Table 1: Properties of Induced Chiral Nematic Phases

| Property | Description | Influencing Factors |

|---|---|---|

| Helical Pitch (P) | The distance over which the liquid crystal director rotates by 360°. | Concentration and Helical Twisting Power (HTP) of the chiral dopant; elastic properties of the nematic host. |

| Chirality | The handedness (left or right) of the induced helical structure. | The absolute configuration of the chiral dopant molecule. |

| Selective Reflection | The ability to selectively reflect light of a specific wavelength, determined by the pitch. | Helical pitch, average refractive index of the liquid crystal. |

Functional Materials Development

Beyond liquid crystals, the structural motifs present in this compound are relevant to the design of other functional materials, including modified polymers and complex supramolecular systems.

The integration of mesogenic units, like the 4-tert-butylcyclohexyl benzoate core, into polymer structures can yield side-chain liquid crystal polymers (SCLCPs). This is typically achieved by first functionalizing the mesogen with a polymerizable group, such as a methacrylate (B99206) or acrylate. For instance, the related compound 4-tert-Butylcyclohexyl methacrylate is used as a monomer in polymer synthesis. nih.gov

By analogy, a derivative of this compound bearing a polymerizable handle could be copolymerized with conventional monomers. The resulting polymer would feature the rigid, bulky mesogenic units as side chains. These side chains can self-organize, potentially inducing liquid crystalline phases within the polymer matrix, thereby combining the processing advantages of polymers with the anisotropic properties of liquid crystals. semanticscholar.orgmdpi.com This approach allows for the creation of materials with unique optical and mechanical properties, useful for applications in optical films and data storage.

Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. The defined shape and functional groups of this compound make it a potential building block for such assemblies. The aromatic ring can participate in π-π stacking interactions, while the ester group can engage in dipole-dipole interactions.

Researchers have utilized similar building blocks, such as functionalized p-tert-butyl thiacalix mdpi.comarenes, to create complex, self-assembled nanosized particles through a cascade of recognition events involving metal cations and other organic molecules. rsc.org The principles of molecular recognition and self-assembly seen in these systems could be applied to molecules like this compound. By designing complementary molecules that can specifically interact with its different parts, it could be integrated into larger, functional architectures like molecular capsules, liquid crystal gels, or ordered thin films.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(trans-4-alkylcyclohexyl)phenol |

| p-tert-butyl thiacalix mdpi.comarenes |

Advanced Organic Synthesis Reagents and Intermediates

The unique molecular architecture of this compound, characterized by a bulky, non-polar cycloaliphatic group and a polar, aromatic methoxybenzoyl group, renders it a valuable intermediate in the field of advanced organic synthesis. Its utility is particularly notable in the construction of complex molecules with specific stereochemical and electronic properties, such as those required for liquid crystals and other advanced materials.

Utilization as a Precursor in Multistep Synthetic Sequences

While direct, extensive documentation of this compound in a wide array of multistep syntheses is not broadly available in peer-reviewed literature, its structural components, 4-tert-butylcyclohexanol (B146172) and 4-methoxybenzoic acid, are well-established building blocks in the synthesis of thermotropic liquid crystals. The ester itself represents a fundamental unit in the design of more complex liquid crystalline materials.

The synthesis of liquid crystals often involves the esterification of a mesogenic core, which can be derived from benzoic acid derivatives, with various aliphatic or cycloaliphatic alcohols. The 4-tert-butylcyclohexyl moiety provides a desirable combination of rigidity and non-planarity, which can influence the mesophase behavior of the final molecule. Similarly, the 4-methoxybenzoate group contributes to the polarizability and aspect ratio of the molecule, which are critical parameters for the formation of liquid crystal phases.

In a typical synthetic sequence, this compound could serve as a foundational molecule. Further modifications could be envisioned, such as the introduction of additional functional groups on the aromatic ring or the cyclohexyl ring, to tailor the properties of the final material. For instance, the methoxy group could be demethylated to a hydroxyl group, which could then be used as a handle for further functionalization, such as the attachment of a chiral tail or another mesogenic unit.

The following table outlines a hypothetical multistep synthesis where this compound could serve as a key precursor to a more complex liquid crystal molecule.

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose of Transformation |

| 1 | 4-tert-Butylcyclohexanol, 4-Methoxybenzoyl chloride | Pyridine (B92270), CH₂Cl₂, RT | This compound | Formation of the core mesogenic unit. |

| 2 | This compound | BBr₃, CH₂Cl₂, 0 °C to RT | 4-tert-Butylcyclohexyl 4-hydroxybenzoate | Demethylation to provide a reactive hydroxyl group. |

| 3 | 4-tert-Butylcyclohexyl 4-hydroxybenzoate, 4'-Alkyl-4-biphenylcarbonyl chloride | Pyridine, CH₂Cl₂, RT | A more complex liquid crystal molecule | Elongation of the mesogenic core to enhance liquid crystalline properties. |

This table represents a plausible synthetic route based on established organic chemistry principles and the known use of similar compounds in liquid crystal synthesis.

Exploitation of Specific Reactivity for Novel Chemical Transformations

The reactivity of this compound can be exploited for novel chemical transformations, primarily by targeting its key functional groups: the ester linkage, the aromatic ring, and the cyclohexyl moiety.

Ester Group Transformations:

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, regenerating 4-tert-butylcyclohexanol and 4-methoxybenzoic acid. While this is a standard reaction, it can be employed in a protection-deprotection strategy in a complex synthesis. More advanced transformations could involve the transesterification with other alcohols to introduce different alkyl or aryl groups, thereby modifying the molecule's properties.

Aromatic Ring Functionalization:

The 4-methoxybenzoate ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. This allows for the introduction of various substituents at the positions ortho to the methoxy group. For example, nitration, halogenation, or Friedel-Crafts acylation could be performed to introduce new functionalities. These new groups can then be further elaborated to build more complex molecular architectures.

Cyclohexyl Ring Modifications:

While the tert-butyl group significantly influences the conformation of the cyclohexyl ring, typically locking it in a chair conformation with the tert-butyl group in the equatorial position, reactions on the ring itself are also possible. For instance, free-radical halogenation could introduce a substituent on the cyclohexane ring, which could then be used as a handle for further synthetic modifications.

The table below summarizes potential novel transformations of this compound and their potential applications.

| Functional Group | Reaction | Reagent(s) and Conditions | Potential Product | Potential Application |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 4-tert-Butylcyclohexyl 3-nitro-4-methoxybenzoate | Intermediate for the synthesis of dyes or pharmaceuticals. |

| Aromatic Ring | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-tert-Butylcyclohexyl 3-acetyl-4-methoxybenzoate | Precursor for the synthesis of polymers with tailored optical properties. |

| Ester Linkage | Transesterification | R-OH, Acid or Base catalyst | 4-tert-Butylcyclohexyl 4-alkoxybenzoate (from different alcohol) | Modification of liquid crystal properties. |

This table provides examples of potential chemical transformations based on the known reactivity of the functional groups present in the molecule.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of esters, including benzoates, is a cornerstone of organic chemistry, yet the pursuit of more efficient, sustainable, and selective methods is a continuous endeavor. Future research on 4-tert-Butylcyclohexyl 4-methoxybenzoate (B1229959) could greatly benefit from the exploration of innovative synthetic strategies.

One notable advancement is the development of a chromatography-free Mitsunobu reaction, which has been successfully applied to the synthesis of 4-tert-Butylcyclohexyl 4-methoxybenzoate. researchgate.net This approach is significant as it addresses a common bottleneck in purification, paving the way for more scalable and cost-effective production.

Future investigations should aim to broaden the synthetic toolkit for this molecule. This could involve the exploration of various catalytic systems that offer improvements in yield, reaction conditions, and environmental impact. Areas ripe for exploration include:

Enzyme-Catalyzed Esterification: Lipases and other esterases could offer highly selective routes to the cis or trans isomers of the target compound under mild, aqueous conditions.

Transition-Metal Catalysis: The use of catalysts based on metals like titanium, zirconium, or tin can facilitate the direct esterification of 4-methoxybenzoic acid with 4-tert-butylcyclohexanol (B146172), potentially avoiding the need for stoichiometric activating agents. organic-chemistry.org

Organocatalysis: Small organic molecules, such as N-heterocyclic carbenes (NHCs) or 4-(N,N-dimethylamino)pyridine (DMAP) derivatives, could be employed to catalyze the acylation of the alcohol under base-free or mild conditions. organic-chemistry.org

A comparative analysis of potential catalytic systems is presented in Table 1.

| Catalyst Type | Potential Advantages | Research Focus |

| Enzymatic (e.g., Lipase) | High stereoselectivity (cis/trans), mild conditions, green solvent compatibility. | Screening for optimal enzyme, reaction optimization, and immobilization for reuse. |

| Transition-Metal (e.g., Ti(IV), Zr(IV)) | High activity, potential for solvent-free conditions, catalyst recyclability. | Development of novel catalysts, investigation of reaction mechanisms. |

| Organocatalysis (e.g., NHCs, DMAP) | Metal-free, low toxicity, tunable reactivity through catalyst design. | Design of more efficient organocatalysts, expansion of substrate scope. |

| Solid Acid Catalysts | Ease of separation, reusability, suitability for continuous flow processes. | Synthesis and characterization of porous materials (zeolites, resins) as catalysts. |

By exploring these avenues, researchers can develop a more robust and versatile portfolio of synthetic methods for this compound, enabling its production for a wider range of potential applications.

Development of Advanced Spectroscopic and Structural Analysis Techniques